The compound was synthesized as part of research focused on developing effective inhibitors for HIV-1, particularly targeting the viral attachment process. BMS-585248 is recognized for its potential in treating immune system diseases, infectious diseases, and urogenital diseases related to HIV infections. Its development is categorized under therapeutic agents targeting viral infections, specifically focusing on the mechanism of HIV entry into cells.
BMS-585248 was synthesized using a multi-step process that involves several key reactions:
These methods highlight the complexity and precision required in synthesizing BMS-585248, ensuring that it retains its antiviral properties throughout the process .
The molecular formula for BMS-585248 is . Its structure features:
The benzimidazole component of BMS-585248 exhibits almost planar geometry with a root mean square deviation of 0.0262 Å from planarity. The crystal structure analysis indicates significant hydrogen bonding interactions that stabilize its conformation. Additionally, Hirshfeld surface analysis reveals that hydrogen-hydrogen interactions are predominant in crystal packing, contributing significantly to its structural stability .
BMS-585248 participates in several chemical reactions during its synthesis and potential metabolism:
These reactions underscore the importance of chemical stability and reactivity in drug design .
BMS-585248 operates by inhibiting the interaction between HIV and host cell receptors through its binding to the gp120 protein on the virus's surface. This inhibition prevents the virus from attaching to CD4 receptors on T-cells, effectively blocking entry into host cells.
This mechanism highlights its role as a potent antiviral agent in preclinical studies .
BMS-585248 exhibits several notable physical and chemical properties:
These properties are crucial for determining dosage forms and routes of administration in clinical settings .
BMS-585248 holds promise primarily in the field of antiviral therapies targeting HIV infections. Its applications include:
The ongoing research into BMS-585248 reflects a significant step forward in combating HIV through innovative therapeutic strategies .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2